5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is unique due to its combination of an indole core and a thiazole ring, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3S/c1-27-19-11-15-10-17(24-16(15)12-20(19)28-2)22(26)23-9-8-21-25-18(13-29-21)14-6-4-3-5-7-14/h3-7,10-13,24H,8-9H2,1-2H3,(H,23,26) |
InChI Key |
CZZYPLYNFDBGEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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